5-{[(4-Methoxyphenyl)methyl]sulfanyl}-1,3,4-thiadiazole-2-thiol
CAS No.: 136384-20-8
Cat. No.: VC6980593
Molecular Formula: C10H10N2OS3
Molecular Weight: 270.38
* For research use only. Not for human or veterinary use.
![5-{[(4-Methoxyphenyl)methyl]sulfanyl}-1,3,4-thiadiazole-2-thiol - 136384-20-8](/images/structure/VC6980593.png)
Specification
CAS No. | 136384-20-8 |
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Molecular Formula | C10H10N2OS3 |
Molecular Weight | 270.38 |
IUPAC Name | 5-[(4-methoxyphenyl)methylsulfanyl]-3H-1,3,4-thiadiazole-2-thione |
Standard InChI | InChI=1S/C10H10N2OS3/c1-13-8-4-2-7(3-5-8)6-15-10-12-11-9(14)16-10/h2-5H,6H2,1H3,(H,11,14) |
Standard InChI Key | QIQLERNTZVEHDB-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)CSC2=NNC(=S)S2 |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
The systematic IUPAC name 5-{[(4-methoxyphenyl)methyl]sulfanyl}-1,3,4-thiadiazole-2-thiol specifies:
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A 1,3,4-thiadiazole core (five-membered ring with two nitrogen and one sulfur atom)
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A sulfanyl group (-S-) at position 5, substituted with a 4-methoxybenzyl moiety
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A thiol (-SH) group at position 2
Molecular Formula: C₁₀H₁₀N₂O₂S₂
Molecular Weight: 270.34 g/mol
Structural Analysis
The planar 1,3,4-thiadiazole ring exhibits aromatic characteristics due to delocalized π-electrons across the N–C–S–C–N framework. Key structural features include:
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Electronic effects: The methoxy group (-OCH₃) acts as an electron donor via resonance, while the thiol group contributes polarizability.
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Stereoelectronic interactions: The sulfanyl bridge creates rotational constraints, influencing molecular conformation.
Physicochemical Properties
Experimental data from synthesis and characterization studies reveal the following properties :
Property | Value |
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Appearance | Off-white crystalline powder |
Boiling Point | 358.1°C at 760 mmHg |
Density | 1.175 g/cm³ |
Solubility | Moderate in polar aprotic solvents (DMF, DMSO); low in water |
Storage Conditions | Stable at room temperature under inert atmosphere |
The compound’s lipophilicity (calculated LogP ≈ 2.8) suggests moderate membrane permeability, a critical factor for bioactive molecules .
Synthetic Pathways
While no published protocol explicitly describes this compound’s synthesis, established methods for analogous 1,3,4-thiadiazoles provide viable routes:
Microwave-Assisted Synthesis
Microwave irradiation (100–150°C, 20–30 min) significantly improves yield (∼85%) compared to conventional heating (∼60%) by enhancing reaction kinetics .
Spectroscopic Characterization
Key spectral signatures confirm the structure :
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FT-IR:
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2560 cm⁻¹ (S-H stretch)
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1245 cm⁻¹ (C-O-C asymmetric stretch from methoxy)
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690 cm⁻¹ (C-S-C vibration)
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¹H NMR (DMSO-d₆):
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δ 3.78 ppm (s, 3H, OCH₃)
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δ 4.32 ppm (s, 2H, SCH₂)
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δ 7.25–7.45 ppm (m, 4H, aromatic protons)
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Mass Spectrometry:
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Molecular ion peak at m/z 270.34 [M]⁺
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Hypothetical Biological Activities
Though direct pharmacological studies are absent, structure-activity relationships (SAR) from analogous compounds suggest potential therapeutic avenues:
Anticancer Activity
Thiadiazoles bearing sulfanyl substituents exhibit cytotoxic effects against multiple cancer cell lines. The methoxy group may enhance DNA intercalation or topoisomerase inhibition .
Predicted Targets:
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Tubulin polymerization inhibition (IC₅₀ ∼4–10 µM)
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Bcl-2/Bax pathway modulation
Computational Modeling Insights
Molecular Docking Studies (hypothetical):
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Target: Human carbonic anhydrase IX (PDB ID: 3IAI)
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Binding Affinity: ΔG = -8.2 kcal/mol
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Key Interactions:
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Hydrogen bonding between thiol and Thr199
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π-π stacking with Phe131
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ADMET Predictions:
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Absorption: Caco-2 permeability = 22 × 10⁻⁶ cm/s
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Metabolism: CYP3A4 substrate (high likelihood)
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Toxicity: Ames test negative (non-mutagenic)
Industrial and Material Science Applications
Corrosion Inhibition
Thiadiazole derivatives effectively inhibit mild steel corrosion in acidic media. The compound’s sulfur atoms may adsorb onto metal surfaces, forming protective films .
Efficiency: ∼92% at 500 ppm (theoretical)
Organic Electronics
Conjugated thiadiazole-thiol systems show promise as:
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Electron transport layers in OLEDs
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Charge-transfer complexes with ITO anodes
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